

# Head-to-Head Clinical Trial Analysis of BNC210 in Anxiety Disorders

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **WYC-210**

Cat. No.: **B10824839**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BNC210's Performance Against Placebo and Lorazepam.

This guide provides a comprehensive analysis of head-to-head clinical trial data involving BNC210, an investigational anxiolytic agent. BNC210 is a negative allosteric modulator of the  $\alpha 7$  nicotinic acetylcholine receptor, a novel mechanism of action for the treatment of anxiety disorders.<sup>[1][2][3]</sup> This document summarizes key efficacy and safety findings from Phase 2 clinical trials in Generalized Anxiety Disorder (GAD), Social Anxiety Disorder (SAD), and Post-Traumatic Stress Disorder (PTSD), presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex processes with Graphviz diagrams.

## Mechanism of Action

BNC210 functions as a negative allosteric modulator of the  $\alpha 7$  nicotinic acetylcholine receptor (nAChR).<sup>[1]</sup> Unlike competitive antagonists, BNC210 binds to a site on the receptor distinct from the acetylcholine binding site. This binding event modulates the receptor's activity, reducing the flow of cations through the ion channel when acetylcholine binds.<sup>[1]</sup> This modulation of cholinergic neurotransmission is believed to underlie its anxiolytic effects.<sup>[1][2]</sup>



[Click to download full resolution via product page](#)

**Figure 1:** BNC210 Mechanism of Action.

## Head-to-Head Clinical Trial in Generalized Anxiety Disorder (GAD)

A Phase 2, single-center, double-blind, placebo- and lorazepam-controlled, 4-way crossover study was conducted in 24 patients with untreated GAD.<sup>[4][5]</sup> This trial evaluated the effects of BNC210 on brain activity and anxiety-related behaviors.

## Quantitative Data Summary

| Endpoint                                                             | BNC210 (300mg)<br>vs. Placebo | Lorazepam (1.5mg)<br>vs. Placebo | BNC210 vs.<br>Lorazepam                 |
|----------------------------------------------------------------------|-------------------------------|----------------------------------|-----------------------------------------|
| Co-Primary: Change<br>in Cerebral Perfusion                          | p < 0.05[4]                   | Not Reported                     | Not Reported                            |
| Co-Primary: Amygdala<br>Activation (Emotional<br>Faces Task)         | p < 0.05[4]                   | p = 0.069[4]                     | BNC210 showed<br>greater suppression[4] |
| Secondary: Threat<br>Avoidance (Joystick<br>Operated Runway<br>Task) | p = 0.007[4]                  | p = 0.165[4]                     | BNC210 outperformed<br>lorazepam[4]     |

Table 1: Efficacy Results of BNC210 in Generalized Anxiety Disorder.

## Experimental Protocols

Study Design: A randomized, double-blind, 4-way crossover design was employed, where each of the 24 participants with GAD received single doses of BNC210 (300mg and 2000mg), lorazepam (1.5mg), and a placebo at different times.[4][5][6]

Key Assessments:

- Emotional Faces Task (EFT): This task was used to measure brain activity, specifically in the amygdala, in response to fearful faces using functional magnetic resonance imaging (fMRI). [4][5] The amygdala is a key brain region involved in processing fear and anxiety.[4]
- Arterial Spin Labeling (ASL): This fMRI technique was used to measure changes in cerebral perfusion (blood flow) in the brain, providing an indicator of neural activity.[5]
- Joystick Operated Runway Task (JORT): This task provided an objective measure of defensive behavior. Participants use a force-sensing joystick to control their movement in a virtual environment where they encounter a threat, and the intensity of their avoidance motivation is measured.[4][5]

A key finding from this study was that BNC210 demonstrated anxiolytic effects without the sedative side effects associated with lorazepam.[2][7]



[Click to download full resolution via product page](#)

**Figure 2:** GAD Phase 2 Trial Workflow.

## Placebo-Controlled Clinical Trial in Social Anxiety Disorder (SAD) - The PREVAIL Study

The PREVAIL study was a Phase 2, randomized, double-blind, placebo-controlled, multi-center trial designed to evaluate the acute efficacy of BNC210 in patients with SAD.[8][9]

### Quantitative Data Summary

The PREVAIL study did not meet its primary endpoint.[10] However, the company reported a consistent trend toward improvement across primary and secondary endpoints.[10]

| Endpoint                                                  | BNC210 (225mg) vs.<br>Placebo                      | BNC210 (675mg) vs.<br>Placebo                      |
|-----------------------------------------------------------|----------------------------------------------------|----------------------------------------------------|
| Primary: Change in SUDS Score (Public Speaking Challenge) | Not Statistically Significant <a href="#">[10]</a> | Not Statistically Significant <a href="#">[10]</a> |

Table 2: Efficacy Results of BNC210 in Social Anxiety Disorder (PREVAIL Study).

## Experimental Protocols

Study Design: Approximately 151 adult patients with a diagnosis of SAD and a Liebowitz Social Anxiety Scale (LSAS) score of  $\geq 70$  were randomized in a 1:1:1 ratio to receive a single oral dose of BNC210 (225mg or 675mg) or a placebo.[\[8\]](#)[\[11\]](#)

### Key Assessments:

- Public Speaking Challenge: Approximately one hour after receiving the study drug, participants were required to deliver a speech, a common anxiety-provoking task for individuals with SAD.[\[8\]](#)[\[12\]](#)
- Subjective Units of Distress Scale (SUDS): This is a self-reported scale used to measure the intensity of distress or anxiety experienced by the participant. The primary endpoint was the change from baseline in SUDS scores during the public speaking challenge.[\[12\]](#)



[Click to download full resolution via product page](#)

**Figure 3: PREVAIL (SAD) Phase 2 Trial Workflow.**

## Placebo-Controlled Clinical Trial in Post-Traumatic Stress Disorder (PTSD) - The ATTUNE Study

The ATTUNE study was a Phase 2b, randomized, double-blind, placebo-controlled, multi-center trial evaluating the efficacy of BNC210 in adults with PTSD.[13][14]

## Quantitative Data Summary

The ATTUNE study met its primary endpoint, demonstrating a statistically significant reduction in PTSD symptom severity.[15][16]

| Endpoint                                         | BNC210 (900mg BID) vs. Placebo (at Week 12)           |
|--------------------------------------------------|-------------------------------------------------------|
| Primary: Change in CAPS-5 Total Score            | LS Mean Difference: -4.03; Cohen's d: 0.40; p = 0.048 |
| Secondary: Change in Depressive Symptoms (MADRS) | Statistically Significant Improvement (p = 0.040)     |
| Secondary: Change in Sleep (ISI)                 | Statistically Significant Improvement (p = 0.041)     |

Table 3: Efficacy Results of BNC210 in Post-Traumatic Stress Disorder (ATTUNE Study).

## Experimental Protocols

Study Design: Approximately 212 patients with a diagnosis of PTSD were randomized in a 1:1 ratio to receive BNC210 (900mg twice daily) or a placebo for 12 weeks.[16][17]

Key Assessments:

- Clinician-Administered PTSD Scale for DSM-5 (CAPS-5): This is a structured interview to assess the severity of PTSD symptoms. The primary endpoint was the change in the total CAPS-5 score from baseline to week 12.[13][17]
- Montgomery-Åsberg Depression Rating Scale (MADRS): This scale was used to measure changes in depressive symptoms.[15]
- Insomnia Severity Index (ISI): This index was used to assess changes in sleep quality.[15]

Treatment-emergent adverse events were more common in the BNC210 group (66.7%) compared to the placebo group (53.8%), with the most common being headache, nausea,

fatigue, and elevated hepatic enzymes.[17]



[Click to download full resolution via product page](#)

**Figure 4:** ATTUNE (PTSD) Phase 2b Trial Workflow.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tandfonline.com](http://tandfonline.com) [tandfonline.com]

- 2. [tandfonline.com](#) [tandfonline.com]
- 3. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [neurofit.com](#) [neurofit.com]
- 5. | BioWorld [bioworld.com]
- 6. [hra.nhs.uk](#) [hra.nhs.uk]
- 7. | BioWorld [bioworld.com]
- 8. Bionomics Initiates Phase 2 PREVAIL Study of BNC210 for the Acute Treatment of Social Anxiety Disorder [prnewswire.com]
- 9. FDA Clears BNC210 Ph2 Social Anxiety Disorder IND (PREVAIL) - Bionomics Limited (ASX:BNO) - Listcorp. [listcorp.com]
- 10. Bionomics reports topline results in PREVAIL study of BNC210 - Biotech [biotechdispatch.com.au]
- 11. Bionomics Reports Promising Full Results Analysis from PREVAIL Phase 2 Study of BNC210 Social Anxiety Disorder (SAD) - BioSpace [biospace.com]
- 12. [ClinicalTrials.gov](#) [clinicaltrials.gov]
- 13. Bionomics Initiates Phase 2b ATTUNE Study of BNC210 in PTSD [prnewswire.com]
- 14. [ClinicalTrials.gov](#) [clinicaltrials.gov]
- 15. Bionomics Announces Positive Topline Results from the Phase 2b ATTUNE Clinical Trial of BNC210 in Patients with Post-Traumatic Stress Disorder (PTSD) - BioSpace [biospace.com]
- 16. Bionomics announces positive topline results from clinical trial of BNC210 - Biotech [biotechdispatch.com.au]
- 17. BNC210, an  $\alpha$ 7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Clinical Trial Analysis of BNC210 in Anxiety Disorders]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10824839#head-to-head-clinical-trials-involving-bnc210>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)